molecular formula C10H9NO B8538083 trans-2-Phenylcyclopropyl isocyanate

trans-2-Phenylcyclopropyl isocyanate

Cat. No.: B8538083
M. Wt: 159.18 g/mol
InChI Key: DYUXVJAFBUZREW-ZJUUUORDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-2-Phenylcyclopropyl isocyanate is an organic compound characterized by the presence of an isocyanate group attached to a cyclopropyl ring, which is further connected to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-Phenylcyclopropyl isocyanate typically involves the reaction of cyclopropylamine with phosgene or a phosgene equivalent to introduce the isocyanate group. The reaction is carried out under controlled conditions to ensure the selective formation of the desired isocyanate compound. The process may involve the use of solvents such as dichloromethane and catalysts to enhance the reaction efficiency .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced monitoring techniques helps in maintaining the reaction conditions and optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

trans-2-Phenylcyclopropyl isocyanate undergoes various chemical reactions, including:

    Oxidation: The isocyanate group can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can convert the isocyanate group to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyanate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include urea derivatives, amines, and substituted cyclopropyl compounds

Scientific Research Applications

trans-2-Phenylcyclopropyl isocyanate has several scientific research applications:

Mechanism of Action

The mechanism of action of trans-2-Phenylcyclopropyl isocyanate involves its interaction with various molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in the design of inhibitors and other bioactive compounds. The cyclopropyl ring imparts rigidity to the molecule, influencing its binding interactions and overall activity .

Comparison with Similar Compounds

Similar Compounds

    trans-2-Phenylcyclopropyl isocyanate: Unique due to the presence of both isocyanate and cyclopropyl groups.

    [(1R,2S)-2-Isocyanatocyclopropyl]cyclohexane: Similar structure but with a cyclohexane ring instead of benzene.

    [(1R,2S)-2-Isocyanatocyclopropyl]methane: Contains a methane group instead of benzene.

Uniqueness

This compound is unique due to its combination of an isocyanate group and a cyclopropyl ring attached to a benzene ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

[(1R,2S)-2-isocyanatocyclopropyl]benzene

InChI

InChI=1S/C10H9NO/c12-7-11-10-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6H2/t9-,10+/m1/s1

InChI Key

DYUXVJAFBUZREW-ZJUUUORDSA-N

Isomeric SMILES

C1[C@@H]([C@H]1N=C=O)C2=CC=CC=C2

Canonical SMILES

C1C(C1N=C=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-phenylcyclopropanecarboxylic acid (1.0 g, 6.17 mmol) in dry toluene (20 mL) was added triethylamine (934 mg, 9.26 mmol) and DPPA (2.0 g, 7.41 mmol) under N2, and the reaction mixture was refluxed for 3 h. The solution was concentrated to give (2-isocyanatocyclopropyl)benzene (800 mg), which was used for the next step without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
934 mg
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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